(R)-5-Oxotetrahydrofuran-2-carboxylic acid

Catalog No.
S604569
CAS No.
53558-93-3
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-5-Oxotetrahydrofuran-2-carboxylic acid

CAS Number

53558-93-3

Product Name

(R)-5-Oxotetrahydrofuran-2-carboxylic acid

IUPAC Name

(2R)-5-oxooxolane-2-carboxylic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1

InChI Key

QVADRSWDTZDDGR-GSVOUGTGSA-N

SMILES

C1CC(=O)OC1C(=O)O

Synonyms

(R)-Tetrahydro-5-oxo-2-furancarboxylic Acid; (2R)-Tetrahydro-5-oxofuran-2-carboxylic Acid; (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic Acid; (R)-5-Oxo-2-tetrahydrofurancarboxylic acid; (R)-5-Oxotetrahydrofuran-2-carboxylic Acid; (R)-Tetrahydro-5-oxo-2-

Canonical SMILES

C1CC(=O)OC1C(=O)O

Isomeric SMILES

C1CC(=O)O[C@H]1C(=O)O

Synthesis of Chiral Building Blocks:

Due to its chirality, (R)-5-Oxotetrahydrofuran-2-carboxylic acid can serve as a valuable building block for the synthesis of other chiral molecules. Chiral molecules exhibit different biological properties depending on their handedness, making them crucial in various drug discovery and development processes. Studies have explored the utilization of (R)-5-Oxotetrahydrofuran-2-carboxylic acid in the synthesis of chiral γ-hydroxy acids, which are important precursors for the synthesis of bioactive compounds like antibiotics and anti-inflammatory drugs [].

Studies in Asymmetric Catalysis:

Asymmetric catalysis is a crucial technique in organic synthesis, allowing for the selective production of one enantiomer (mirror image) over another. (R)-5-Oxotetrahydrofuran-2-carboxylic acid has been investigated as a potential ligand in the development of asymmetric catalysts. Ligands are molecules that bind to the metal center in a catalyst, influencing its reactivity and selectivity. Studies suggest that (R)-5-Oxotetrahydrofuran-2-carboxylic acid-derived ligands could be promising candidates for the development of efficient and selective asymmetric catalysts for various organic transformations [].

Research in Medicinal Chemistry:

The potential biological activity of (R)-5-Oxotetrahydrofuran-2-carboxylic acid itself is also being explored. Initial studies have shown that it exhibits moderate antiproliferative activity against certain cancer cell lines []. However, further research is needed to understand its mechanism of action and potential for therapeutic development.

(R)-5-Oxotetrahydrofuran-2-carboxylic acid is a chiral compound characterized by a tetrahydrofuran ring with a ketone and carboxylic acid functional group. Its molecular formula is C5_5H6_6O4_4, and it is known for its role as an intermediate in various synthetic pathways. The compound features a unique stereochemistry that contributes to its biological activity and potential applications in pharmaceuticals and organic synthesis.

Currently available scientific research does not detail a specific mechanism of action for (R)-5-Oxotetrahydrofuran-2-carboxylic acid itself. Research has explored its use as a building block for other molecules with potential biological activity, but the mechanism of action of those resulting compounds would be specific to their structure and function [].

, including:

  • Reduction: It can be reduced to form alcohol derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of simpler compounds.
  • Nucleophilic addition: The carbonyl group can participate in nucleophilic attack, leading to various functionalized products .

This compound exhibits notable biological activities, including:

  • Antimicrobial properties: Studies have indicated that (R)-5-oxotetrahydrofuran-2-carboxylic acid may possess antimicrobial effects against various pathogens.
  • Enzyme inhibition: It has been shown to interact with specific enzymes, potentially influencing metabolic pathways .
  • Chiral building block: Its chirality allows it to serve as a key building block in the synthesis of biologically active molecules .

Several methods exist for synthesizing (R)-5-oxotetrahydrofuran-2-carboxylic acid:

  • From L-Glutamic Acid: A common route involves the asymmetric synthesis starting from L-glutamic acid, utilizing various reagents and conditions to achieve the desired stereochemistry .
  • Enantioselective Hydrogenation: This method converts 2-oxoglutaric acid into (R)-5-oxotetrahydrofuran-2-carboxylic acid through enantioselective hydrogenation processes .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields .

(R)-5-Oxotetrahydrofuran-2-carboxylic acid has several applications:

  • Pharmaceuticals: Its unique structure makes it valuable in drug design and development.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Research: Used in biochemical studies to explore enzyme interactions and metabolic pathways .

Interaction studies have revealed that (R)-5-oxotetrahydrofuran-2-carboxylic acid interacts with specific molecular targets, influencing various biological pathways. Its mechanism of action often involves binding to enzymes or receptors, thereby modulating their activity. Such interactions are crucial for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with (R)-5-oxotetrahydrofuran-2-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Oxoglutaric AcidDicarboxylic AcidPrecursor in metabolic pathways
5-Oxotetrahydrofuran-3-carboxylic AcidTetrahydrofuran DerivativeDifferent positioning of carboxyl group
3-Hydroxybutanoic AcidHydroxy Carboxylic AcidContains hydroxyl group instead of a ketone

While these compounds share certain characteristics, (R)-5-oxotetrahydrofuran-2-carboxylic acid is unique due to its specific stereochemistry and biological activity, making it particularly valuable in pharmaceutical applications and organic synthesis .

The investigation of chiral lactones has evolved significantly over recent decades, with γ-butyrolactones emerging as privileged structures in natural products and pharmaceutically active molecules. γ-Butyrolactone, a five-membered lactone moiety like (R)-5-Oxotetrahydrofuran-2-carboxylic acid, represents one of the foundational scaffolds in diverse natural products and biologically active small molecules. The research trajectory has progressed from basic structural characterization to sophisticated synthetic methodologies and applications.

The specific enantiomer (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS: 53558-93-3) emerged as part of the broader investigation into stereochemically pure lactones. Historically, access to such compounds was challenging, requiring resolution of racemic mixtures or starting from naturally occurring chiral pool materials. The development of asymmetric synthesis methods in the late 20th and early 21st centuries fundamentally transformed access to this compound and similar chiral lactones.

Significance in Organic and Medicinal Chemistry

(R)-5-Oxotetrahydrofuran-2-carboxylic acid holds particular importance in both organic synthesis and medicinal chemistry research. Its unique structure combines a five-membered lactone ring with a pendant carboxylic acid group, creating a versatile chiral building block for constructing more complex molecules. The compound's significance stems from several factors:

  • Chirality at the C-2 position with defined (R)-stereochemistry
  • Multifunctional structure with both carboxylic acid and lactone moieties
  • Ability to form coordination complexes with metals
  • Potential for further functionalization at multiple positions

In medicinal chemistry, the compound serves as a valuable intermediate for pharmaceutical synthesis, particularly where stereochemical control is essential. Its ability to form water-soluble silver(I) complexes with antimicrobial properties further enhances its relevance in biomedical applications.

Evolution of Research Methodologies for γ-Lactone Studies

The methodological approaches to studying and synthesizing γ-lactones like (R)-5-Oxotetrahydrofuran-2-carboxylic acid have undergone significant evolution. Early work relied heavily on classical resolution techniques and derivatization from natural sources. Modern research has embraced more sophisticated approaches:

  • Catalytic asymmetric synthesis methods, particularly using iridium catalysts with ferrocene-based chiral ligands for asymmetric hydrogenation
  • Advanced analytical techniques including chiral HPLC, GC, and optical rotation measurements for determining enantiomeric purity
  • Computational modeling to understand reaction mechanisms and predict properties
  • Green chemistry approaches that emphasize sustainability and efficiency

The development of iridium-catalyzed asymmetric hydrogenation represents a particularly significant advancement, enabling the production of chiral lactones with excellent yields (up to 99%) and enantioselectivities (up to 99% ee). These methods have dramatically improved access to enantiomerically pure (R)-5-Oxotetrahydrofuran-2-carboxylic acid.

Current Research Landscape and Knowledge Gaps

The contemporary research landscape surrounding (R)-5-Oxotetrahydrofuran-2-carboxylic acid is characterized by several active areas of investigation:

  • Development of more efficient and scalable synthetic routes
  • Exploration of novel applications in pharmaceutical synthesis
  • Investigation of metal complexes with enhanced antimicrobial properties
  • Structure-activity relationship studies to optimize biological activity

Despite significant progress, several knowledge gaps remain:

Research AreaCurrent StatusKnowledge Gaps
Synthetic MethodsSeveral established routesScalable, green processes still limited
Biological ActivityAntimicrobial properties documented for silver complexesIncomplete understanding of mechanism and structure-activity relationships
Pharmaceutical ApplicationsUsed as chiral intermediateLimited exploration beyond antimicrobial applications
Polymerization PotentialLimited researchPotential as monomer for biodegradable polymers largely unexplored

These gaps represent opportunities for future research directions, particularly in developing sustainable synthesis methods and expanding the application profile of this versatile chiral building block.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53558-93-3

Wikipedia

(2R)-5-oxooxolane-2-carboxylic acid

General Manufacturing Information

2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)-: INACTIVE

Dates

Modify: 2023-08-15

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